molecular formula CH8ClN5 B213125 1,3-Diaminoguanidine monohydrochloride CAS No. 36062-19-8

1,3-Diaminoguanidine monohydrochloride

Cat. No.: B213125
CAS No.: 36062-19-8
M. Wt: 125.56 g/mol
InChI Key: HAZRIBSLCUYMQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of other compounds, such as dinitroguanidine , which suggests that it may interact with various biological targets depending on the specific context.

Mode of Action

1,3-Diaminoguanidine monohydrochloride undergoes condensation reactions with various compounds. For instance, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines and with various aldehydes and ketones to yield bis guanidine derivatives . These reactions suggest that the compound can interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the target molecules.

Pharmacokinetics

Its solubility in water suggests that it could potentially be well-absorbed and distributed in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity could be affected by the pH and temperature of the environment . Additionally, its hygroscopic nature suggests that it could be sensitive to moisture in the environment.

Properties

CAS No.

36062-19-8

Molecular Formula

CH8ClN5

Molecular Weight

125.56 g/mol

IUPAC Name

1,2-diaminoguanidine;hydrochloride

InChI

InChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H

InChI Key

HAZRIBSLCUYMQP-UHFFFAOYSA-N

SMILES

C(=NN)(N)NN.Cl

Isomeric SMILES

C(=N/N)(\N)/NN.Cl

Canonical SMILES

C(=NN)(N)NN.Cl

Key on ui other cas no.

38360-74-6
36062-19-8

Pictograms

Irritant

Related CAS

4364-78-7 (Parent)

Synonyms

R 1,3-Diaminoquanidine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diaminoguanidine monohydrochloride
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Customer
Q & A

Q1: What are the potential applications of 1,3-diaminoguanidine hydrochloride in medicinal chemistry?

A1: 1,3-Diaminoguanidine hydrochloride serves as a valuable building block in synthesizing various heterocyclic compounds, particularly condensed pyrimidines and triazoles. [, ] These heterocyclic compounds demonstrate potential for biological activity, specifically as anti-inflammatory and analgesic agents. [] For instance, condensation reactions of 1,3-diaminoguanidine hydrochloride with different isothiocyanates yielded compounds with promising analgesic activity. []

Q2: How does the structure of 1,3-diaminoguanidine hydrochloride lend itself to the development of novel energetic materials?

A2: The high nitrogen content in 1,3-diaminoguanidine hydrochloride makes it a suitable precursor for synthesizing energetic materials. [] Researchers have successfully synthesized novel 1,2,4-triazole-based systems using 1,3-diaminoguanidine hydrochloride monohydrate as the starting material. [] These nitrogen-rich triazole compounds hold promise for applications in high-energy-density material science. []

Q3: Can you elaborate on the use of 1,3-diaminoguanidine hydrochloride in modifying membrane properties and its implications?

A3: 1,3-diaminoguanidine hydrochloride, alongside dopamine and amino-modified graphene oxide, can modify polyvinylidene fluoride (PVDF) membranes to enhance their antifouling properties. [] Incorporating 1,3-diaminoguanidine hydrochloride introduces guanidyl groups on the membrane surface, improving hydrophilicity and contributing to antimicrobial activity. [] This modification results in a membrane with enhanced performance, particularly in resisting organic fouling and exhibiting antimicrobial properties. []

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